Dimethyl dithiodiacetate
Description
Dimethyl dithiodiacetate (hypothetical structure: CH₃O₂C-S-S-CO₂CH₃) is a sulfur-containing ester with a disulfide (S-S) bridge linking two acetate groups. Such compounds are often used in organic synthesis, polymer chemistry, or as intermediates in pharmaceuticals due to their redox-active disulfide bonds.
Properties
CAS No. |
1665-64-1 |
|---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |
InChI Key |
CJFDFRRZIPQFKP-UHFFFAOYSA-N |
SMILES |
COC(=O)CSSCC(=O)OC |
Canonical SMILES |
COC(=O)CSSCC(=O)OC |
Synonyms |
Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Methyl 2-(Methylthio)acetate ()
- Structure : CH₃O₂C-CH₂-S-CH₃.
- Key Differences : Unlike dimethyl dithiodiacetate, this compound contains a single thioether (C-S-C) group instead of a disulfide bridge. Thioethers are less reactive than disulfides in redox reactions but are more stable.
- Applications : Used in flavoring agents or agrochemicals due to sulfur’s role in biological systems .
(b) 2-(Dimethylaminothio)acetamide Hydrochloride ()
- Structure : CH₃C(=S)-N(CH₃)₂·HCl.
- Key Differences : This is a thioamide (C=S) with an amine group, whereas this compound is an ester with a disulfide. Thioamides are often used in metal coordination or medicinal chemistry, but their reactivity differs significantly from disulfides .
(c) Dimethyl Fumarate (DMF) ()
- Structure : CH₃O₂C-CH=CH-CO₂CH₃.
- It is a pharmaceutical agent (e.g., for multiple sclerosis) that activates the Nrf2 antioxidant pathway. Unlike this compound, DMF lacks redox-active sulfur groups but shares ester functionalities .
Hypothetical Comparison Table
Q & A
Q. How can researchers model the environmental fate of this compound degradation products?
- Methodological Answer : Simulate hydrolysis and oxidation pathways using software like EPI Suite. Validate predictions with high-resolution mass spectrometry (HRMS) to identify transformation products. Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment. Compare results with structurally related compounds (e.g., dithiodisuccinate) to infer persistence .
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